Mivazerol, chemically known as 2-hydroxy-3-[(1H-imidazol-4-yl)methyl]benzamide hydrochloride, is a synthetic compound classified as a selective α2-adrenergic receptor agonist. [] It exhibits a strong affinity for these receptors, particularly within the central nervous system. [, ] Unlike other α2-agonists, Mivazerol demonstrates a limited hypotensive effect. [, ] Its primary role in scientific research is investigating its potential as a neuroprotective and cardioprotective agent, particularly in situations involving ischemia. [, , , ]
Synthesis Analysis
While the provided papers don't offer a detailed synthesis pathway for Mivazerol, they mention its structural relation to Salbutamol, suggesting a possible starting point for synthesis. [] A paper discussing Mivazerol and its methylated derivatives mentions an energetic and conformational study, hinting at the use of computational chemistry in optimizing synthesis strategies. [] Further research into synthetic chemistry literature is required to provide a comprehensive analysis of Mivazerol synthesis.
Molecular Structure Analysis
Mivazerol's molecular structure consists of a benzene ring with three substituents: a 2-hydroxy group, a 3-[(1H-imidazol-4-yl)methyl] group, and a benzamide group. [, ] This specific arrangement contributes to its selective binding affinity for α2-adrenergic receptors. Computational studies, as indicated by the analysis of methylated derivatives, play a crucial role in understanding the structure-activity relationship of Mivazerol. []
Mechanism of Action
Mivazerol exerts its effects primarily through the activation of α2-adrenergic receptors, which are coupled to Gi/Go proteins. [, , ] This activation leads to:
Inhibition of Adenylate Cyclase: Reduces intracellular cyclic adenosine monophosphate (cAMP) levels, affecting various cellular processes. [, ]
Inhibition of Voltage-gated Calcium Channels: Reduces calcium influx, impacting neurotransmitter release and cardiac muscle contractility. []
Modulation of Sympathetic Nervous System Activity: Reduces sympathetic outflow from the central nervous system, leading to decreased norepinephrine release and attenuated cardiovascular responses to stress. [, , , , , , ]
These actions contribute to Mivazerol's potential neuroprotective and cardioprotective effects by reducing excitotoxicity and stabilizing hemodynamics during ischemia. [, , , , ]
Applications
Investigating Neuroprotection: Studied for its potential to reduce neuronal damage following cerebral ischemia. [, ] Research explores its effects on neurotransmitter release, neuronal survival, and neurological function following ischemic events.
Exploring Cardioprotection: Evaluated for its ability to mitigate myocardial ischemia-reperfusion injury. [, , , , , , ] Studies focus on its impact on hemodynamics, myocardial oxygen supply/demand, arrhythmias, and cardiac biomarkers.
Modulating Stress Response: Examined for its ability to attenuate the surgical stress response, particularly in patients at risk for cardiac complications. [, , , , , , , , ] Research assesses its effects on hemodynamic stability, catecholamine levels, and incidence of postoperative cardiac events.
Related Compounds
Clonidine
Compound Description: Clonidine is a centrally acting alpha2-adrenergic receptor agonist. It is used to treat hypertension, attention-deficit/hyperactivity disorder (ADHD), and certain withdrawal symptoms. Clonidine works by decreasing the release of norepinephrine, a neurotransmitter that constricts blood vessels and increases heart rate. []
Yohimbine
Compound Description: Yohimbine is a selective alpha2-adrenergic receptor antagonist. It is primarily used to treat erectile dysfunction and has also been investigated for its potential effects on weight loss and orthostatic hypotension. Yohimbine works by blocking the action of norepinephrine at alpha2-adrenergic receptors, leading to increased sympathetic activity. []
Relevance: Yohimbine serves as a pharmacological tool in several studies to investigate the role of alpha2-adrenergic receptors in mediating the effects of Mivazerol. For instance, pre-treatment with Yohimbine has been shown to abolish the sympathoinhibitory effects of Mivazerol in pithed rats, suggesting that Mivazerol's action is mediated through alpha2-adrenergic receptor activation. [, ]
Rauwolscine
Compound Description: Rauwolscine is another selective alpha2-adrenergic receptor antagonist, similar in action to Yohimbine. It has been investigated for its potential therapeutic effects on various conditions, including obesity, depression, and cognitive impairment. Like Yohimbine, Rauwolscine exerts its effects by blocking alpha2-adrenergic receptors, leading to enhanced sympathetic activity. []
Relevance: Rauwolscine is used in some studies alongside Mivazerol to further confirm the involvement of alpha2-adrenergic receptors in mediating Mivazerol's pharmacological effects. Its ability to counteract the effects of Mivazerol provides further evidence for Mivazerol's mechanism of action involving alpha2-adrenergic receptor agonism. []
UK14304-18
Compound Description: UK14304-18 is a highly selective alpha2-adrenergic receptor agonist known for its potent antihypertensive effects. It exhibits a strong preference for alpha2-adrenergic receptors over other adrenergic receptor subtypes, making it a valuable pharmacological tool for investigating the specific roles of alpha2-adrenergic receptors in various physiological processes. []
Relevance: UK14304-18 is used in a study investigating the effects of alpha2-adrenergic agonists on hypothermic responses to infection. This study found that, similar to Mivazerol, UK14304-18 also inhibited the hypothermic response induced by bacterial lipopolysaccharide, further supporting the involvement of alpha2-adrenergic receptors in this process. []
RX811059A
Compound Description: RX811059A is a highly selective alpha2-adrenergic receptor antagonist commonly employed in research to investigate the physiological and pharmacological roles of alpha2-adrenergic receptors. Its high selectivity for alpha2-adrenergic receptors makes it a valuable tool for dissecting the specific contributions of these receptors in complex biological systems. []
Relevance: Similar to Yohimbine and Rauwolscine, RX811059A is used to investigate the role of alpha2-adrenergic receptors in the effects of Mivazerol. It was shown to antagonize the inhibitory effect of Mivazerol on hypothermic responses to infection, further confirming that Mivazerol exerts its action via alpha2-adrenergic receptor activation. []
Dexmedetomidine
Compound Description: Dexmedetomidine is a highly selective alpha2-adrenergic receptor agonist with sedative, analgesic, and sympatholytic properties. It is widely used in clinical practice for sedation in critically ill patients and as an adjunct to general anesthesia. Dexmedetomidine exhibits a higher affinity for alpha2-adrenergic receptors compared with clonidine, resulting in a more favorable side effect profile. [, , ]
Sodium Pentobarbitone
Compound Description: Sodium Pentobarbitone is a barbiturate drug that acts as a central nervous system depressant. It is primarily used as an anesthetic, a sedative, and an anticonvulsant. Sodium Pentobarbitone works by enhancing the inhibitory effects of GABA, a neurotransmitter in the brain. []
Relevance: Sodium Pentobarbitone is used in conjunction with Mivazerol in a study investigating the combined effects of barbiturates and α2-adrenoceptor agonists on presynaptic noradrenergic function. The study demonstrated that Mivazerol potentiates the inhibitory effects of Sodium Pentobarbitone on noradrenaline levels in the rat frontal cortex, suggesting a possible synergistic interaction between these two classes of drugs. []
Norepinephrine
Compound Description: Norepinephrine is a naturally occurring catecholamine that acts as both a neurotransmitter and a hormone. It plays a crucial role in the sympathetic nervous system's "fight-or-flight" response, increasing heart rate, blood pressure, and blood glucose levels. [, ]
Relevance:Mivazerol's mechanism of action involves modulating the release and effects of Norepinephrine. By activating presynaptic α2-adrenoceptors, Mivazerol inhibits the release of Norepinephrine from sympathetic nerve endings, leading to a decrease in sympathetic activity and its associated cardiovascular effects. [, , , ]
Epinephrine
Compound Description: Epinephrine, also known as adrenaline, is another naturally occurring catecholamine with potent sympathomimetic effects. It acts on both alpha- and beta-adrenergic receptors, increasing heart rate, constricting blood vessels, and relaxing airway smooth muscle. Epinephrine is widely used in clinical practice for treating anaphylaxis, cardiac arrest, and other emergency situations. []
Relevance: While not directly interacting with Mivazerol, Epinephrine is often studied alongside Mivazerol to understand their contrasting effects on cardiovascular parameters during stress responses. Epinephrine is known to increase heart rate and blood pressure, while Mivazerol, through its alpha2-adrenergic agonist activity, tends to attenuate these responses. []
R-α-methyl-histamine
Compound Description: R-α-methyl-histamine is a selective histamine H3 receptor agonist. It is primarily used as a pharmacological tool to investigate the physiological and pharmacological roles of histamine H3 receptors in various tissues and systems. []
Relevance: R-α-methyl-histamine was used in a study comparing its effects to Mivazerol on noradrenaline release in isolated rat hearts. While Mivazerol effectively modulated noradrenaline release through α2-adrenoceptor stimulation, R-α-methyl-histamine did not exhibit a significant effect, suggesting that histamine H3 receptors may not play a crucial role in modulating noradrenaline release during myocardial ischemia in rats. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NAAD sodium salt initiates intracellular Ca2+ release by a cyclic ADP ribose-independent and IP3 mechanism. It is also used as a substrate to study the specificity and kinetics of nicotinamide adenine dinucleotide synthetase(s) (NADS).
NAB-14 is a selective negative allosteric modulator (NAM) for GluN2C/2D-containing NMDA receptors. NAB-14 inhibits synaptic transmission in hippocampal interneurons.
Nabilone is a synthetic cannabinoid and dibenzopyrane derivative with anti-emetic activity. Although the mechanism of action has not been fully elucidated yet, it has been suggested that nabilone is a highly selective and strong agonist for the cannabinoid receptors CB1 and CB2, both of which are coupled to Gi/o proteins. The CB1 receptors are expressed predominantly in central and peripheral neurons and receptor stimulation has been implicated in the reduction of chemotherapy-induced nausea. Nabilone is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. Nabilone is an orally available cannabinoid agonist that is used to treat nausea and vomiting and to stimulate appetite, particularly in patients with wasting disease or cachexia. Nabilone is associated with a minimal rate of serum enzyme elevations during therapy and has not been linked to cases of clinically apparent liver injury with jaundice.
Nabiximols (tradename Sativex®) is a whole plant extract from the Cannabis species Cannabis sativa L. that has been purified into the active components CBD (cannabidiol) and THC (delta-9-tetrahydrocannabinol). For trademark purposes, purified CBD is branded as Nabidiolex®, while THC is purified as the product Tetrabinex®. Sativex® is available in a 1:1 formulation of THC:CBD as an oro-mucosal pump spray used for treatment of neuropathic pain from Multiple Sclerosis (MS) and for intractable cancer pain. Although still largely debated, Cannabis has been shown to have analgesic, anticonvulsant, muscle relaxant, anxiolytic, neuroprotective, anti-oxidant, and anti-psychotic activity. From a pharmacological perspective, Cannabis' diverse receptor profile explains its potential application for such a wide variety of medical conditions. Cannabis contains more than 400 different chemical compounds, of which 61 are considered cannabinoids, a class of compounds that act upon cannabinoid receptors of the body. Tetrahydrocannabinol (THC) and cannabidiol (CBD) are two types of cannabinoids found naturally in the resin of the marijuana plant, both of which interact with the cannabinoid receptors found in the human body. While both CBD and THC are used for medicinal purposes, they have different receptor activity, function, and physiological effects. While cannabis in its natural plant form is currently used "off-label" for the management of many medical conditions, THC is currently commercially available in synthetic form as [DB00486], as purified isomer as [DB00470], or in a 1:1 formulation with CBD from purified plant extract as [DB14011]. The primary psychoactive component of Cannabis, delta 9-tetrahydrocannabinol (Δ9-THC), demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors. This activity results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes. In contrast to THC's weak agonist activity, CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation is achieved through the modulation of receptor activity on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. In Canada, Sativex® has received a Notice of Compliance (NOC) for use as an as adjunctive treatment for symptomatic relief of spasticity in patients with multiple sclerosis (MS) who have not responded adequately to other therapy and who demonstrate meaningful improvement during an initial trial of therapy. Sativex® has also received a Notice of Compliance with Conditions (NOC/c) for use as an adjunctive treatment for the symptomatic relief of neuropathic pain in adult patients with multiple sclerosis (MS) and as adjunctive analgesic treatment in adult patients with advanced cancer who experience moderate to severe pain during the highest tolerated dose of strong opioid therapy for persistent background pain. Compounds having the cannabinoid structure. They were originally extracted from Cannabis sativa L. The most pharmacologically active constituents are TETRAHYDROCANNABINOL; CANNABINOL; and CANNABIDIOL.
N-Acetylanonaine may be used with other L-aminoacylated amino acids as a substrate for the identification, differentiation and characterization of aminoacylase(s)/amidohydrolase(s).
Nabumetone is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug form of 6-methoxy naphthalene acetic acid. Nabumetone (5-45 mg/kg) reduces carrageenan-induced edema in rats, as well as UV-induced erythema in guinea pigs (ED50 = 11 mg/kg). It reduces phenyl-p-quinone-induced writhing in mice (ED50 = 152 mg/kg). Nabumetone (50, 100, and 200 mg/kg) reduces endotoxin-induced pyresis in rabbits. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Nabumetone is a naphthylalkanone and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Nabumetone is a prodrug that upon hepatic catalysis converts into the active moiety 6-methoxy-2-naphthylacetic acid (6MNA). 6MNA inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of nabumetone. The formation of thromboxane A2, by thromboxane synthase, is also decreased and results in an inhibition of platelet aggregation. Nabumetone is a long acting nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and is used in therapy of chronic arthritis. Nabumetone has been linked to rare instances of clinically apparent, idiosyncratic drug induced liver disease. Nabumetone is a methyl ketone that is 2-butanone in which one of the methyl hydrogens at position 4 is replaced by a 6-methoxy-2-naphthyl group. A prodrug that is converted to the active metabolite, 6-methoxy-2-naphthylacetic acid, following oral administration. It is shown to have a slightly lower risk of gastrointestinal side effects than most other non-steroidal anti-inflammatory drugs. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, a cyclooxygenase 2 inhibitor and a prodrug. It is a methoxynaphthalene and a methyl ketone.